molecular formula C11H7BrF3NO B597980 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline CAS No. 18706-38-2

4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

Cat. No. B597980
CAS RN: 18706-38-2
M. Wt: 306.082
InChI Key: IVMJQGFGIGPEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C11H7BrF3N . It has a molecular weight of 306.08 .


Molecular Structure Analysis

The InChI code for “4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is 1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The boiling point of “4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is predicted to be 311.3±37.0 °C . The compound has a predicted density of 1.606±0.06 g/cm3 .

Scientific Research Applications

Core Template in Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline, being a quinoline derivative, can be used in the design of new drugs .

Pharmacological Applications

Quinoline motifs have substantial efficacies for future drug development . As a derivative of quinoline, 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline can be used in the development of new drugs with potential pharmacological applications .

Synthesis of Fluorescent Sensors

6-Methoxyquinoline, a part of the 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline molecule, is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors . This suggests that 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline could also be used in the development of such sensors .

Tubulin Polymerization Inhibitors

5-Amino-2-aroylquinolines, which can be synthesized from 6-methoxyquinoline, are potent tubulin polymerization inhibitors . This indicates that 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline could potentially be used in the synthesis of similar inhibitors .

Inhibitors of Bacterial DNA Gyrase and Topoisomerase

3-Fluoro-6-methoxyquinoline derivatives, which can be synthesized from 6-methoxyquinoline, act as inhibitors of bacterial DNA gyrase and topoisomerase . This suggests that 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline could be used in the synthesis of these inhibitors .

Synthesis of KRAS G12C Covalent Inhibitor

The densely functionalized heterocycle 6-bromo-N,N-bis (4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine represents a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . This suggests that 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline could potentially be used in the synthesis of similar inhibitors .

Safety and Hazards

The safety information for “4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

As for future directions, “4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline” is currently used for research purposes only . Its potential applications in various fields are subject to ongoing research.

properties

IUPAC Name

4-bromo-6-methoxy-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMJQGFGIGPEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674871
Record name 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

CAS RN

18706-38-2
Record name 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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